molecular formula C18H11ClFN3OS B2727544 5-((4-(2-Chlorophenyl)thiazol-2-yl)methyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole CAS No. 1112385-67-7

5-((4-(2-Chlorophenyl)thiazol-2-yl)methyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B2727544
CAS RN: 1112385-67-7
M. Wt: 371.81
InChI Key: MKMSPXCJHDUDDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .

Scientific Research Applications

Synthesis and Structural Characterization

One study focuses on the synthesis and structural characterization of isostructural compounds related to oxadiazoles, showcasing their potential in material science for developing novel crystalline structures with unique properties (Kariuki et al., 2021). These findings highlight the compound's utility in advancing materials research, particularly in understanding molecular conformations and interactions within crystalline frameworks.

Anticancer Applications

Oxadiazole derivatives have shown promise in anticancer research, with several studies reporting on their synthesis and evaluation against various cancer cell lines. For instance, novel derivatives containing a phenyl thiophene moiety exhibited significant anticancer properties, suggesting their potential as therapeutic agents (Adimule et al., 2014). Another study identified compounds inducing apoptosis, highlighting their specificity and potential for targeted cancer therapy (Zhang et al., 2005).

Liquid Crystalline Properties

Research into the liquid crystalline properties of 1,3,4-oxadiazole-based compounds has unveiled their potential in developing new liquid crystal displays (LCDs) and optical devices. The study of bent-shaped oxadiazole derivatives revealed their mesomorphic behavior, offering insights into the design of materials with tailored optical properties (Zhu et al., 2009).

Fungicidal and Nematocidal Activities

The fungicidal and nematocidal activities of oxadiazole derivatives against agricultural pests have also been documented, suggesting their use in developing safer and more effective agrochemicals. One study reported the synthesis and activity of compounds against Rhizoctonia solani, offering a potential pathway to enhance crop protection (Chen et al., 2000).

Corrosion Inhibition

In the field of materials science, oxadiazole derivatives have been evaluated for their corrosion inhibition properties, showing effectiveness in protecting metals against corrosion, which is crucial for extending the lifespan of industrial materials (Ammal et al., 2018).

properties

IUPAC Name

5-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(3-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS/c19-14-7-2-1-6-13(14)15-10-25-17(21-15)9-16-22-18(23-24-16)11-4-3-5-12(20)8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMSPXCJHDUDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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